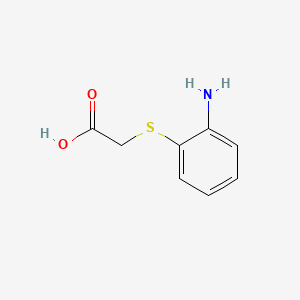

2-(2-Aminophenylthio)acetic acid

Descripción

2-(2-Aminophenylthio)acetic acid is a sulfur-containing acetic acid derivative featuring a 2-aminophenyl group attached via a thioether (-S-) linkage.

Propiedades

IUPAC Name |

2-(2-aminophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDYTUWNBVAHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenylthio)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:

- Dissolve 2-aminothiophenol in a suitable solvent such as ethanol.

- Add chloroacetic acid to the solution.

- Introduce sodium hydroxide to the mixture to initiate the reaction.

- Heat the reaction mixture to reflux for several hours.

- Cool the mixture and acidify with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminophenylthio)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

Oxidation: Nitro-2-(2-aminophenylthio)acetic acid.

Reduction: 2-(2-Aminophenylthio)ethylamine.

Substitution: 4-Bromo-2-(2-aminophenylthio)acetic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(2-Aminophenylthio)acetic acid serves as a versatile intermediate in the synthesis of various organic compounds.

Reactions

- Oxidation The amino group in this compound can undergo oxidation to form nitro derivatives. Common oxidizing agents for this reaction include potassium permanganate and hydrogen peroxide.

- Reduction The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution The phenyl ring can undergo electrophilic substitution reactions, including nitration and halogenation. Nitric acid is used for nitration, and bromine is used for bromination.

Products

- Oxidation Nitro-2-(2-aminophenylthio)acetic acid.

- Reduction 2-(2-Aminophenylthio)ethylamine.

- Substitution 4-Bromo-2-(2-aminophenylthio)acetic acid.

Biological Applications

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medical Applications

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases.

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used to create chelating resins .

Study of Visceral Pain

Mecanismo De Acción

The mechanism of action of 2-(2-Aminophenylthio)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thioacetic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Aminophenylthio)acetic acid and its analogs:

*Calculated based on analogs.

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., -NH₂ in this compound) reduce acidity compared to electron-withdrawing groups (e.g., -F in 2-(4-Fluorophenylthio)acetic acid) . Positional Isomerism: Para-substituted amino groups (e.g., (4-Aminophenylthio)acetic acid) enhance solubility due to symmetrical H-bonding networks, whereas ortho-substituents (e.g., 2-methoxy in ) may sterically hinder crystallization .

- Crystallography: 2-(2-Methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), a pattern common in carboxylic acids . Similar behavior is expected in this compound, but with additional N–H···O interactions due to the NH₂ group.

Neuroactive and Antimicrobial Potential

- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830) exhibits neuroactive properties, suggesting that amino-acetic acid derivatives may interact with neuronal receptors or enzymes .

- Thiophene-2-acetic acid is a precursor to cephalosporin antibiotics (e.g., cefalotin), highlighting the role of sulfur-containing acetic acids in drug design .

Actividad Biológica

2-(2-Aminophenylthio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and related research findings.

- Chemical Formula : C9H10N2O2S

- Molecular Weight : 198.25 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biochemical pathways:

- Target Enzymes : Similar compounds have demonstrated inhibitory effects on enzymes such as EGFR and VEGFR kinases, which are crucial in cancer progression .

- Biochemical Pathways : The compound may influence multiple pathways due to structural similarities with indole derivatives that exhibit diverse biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound show potent inhibitory activity against various human cancer cell lines:

- Cell Lines Tested :

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-aminothiophenol with chloroacetic acid under basic conditions:

- Dissolve 2-aminothiophenol in ethanol.

- Add chloroacetic acid.

- Introduce sodium hydroxide to initiate the reaction.

- Heat the mixture to reflux for several hours.

- Cool and acidify with hydrochloric acid to precipitate the product.

- Filter and purify by recrystallization .

In Vitro Studies

Recent studies have focused on evaluating the anticancer activity of derivatives related to this compound. For example, a study highlighted the synthesis of thiazine derivatives, which exhibited compelling antitumor effects on various cell lines, indicating that structural modifications could enhance biological activity .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound | Structural Features | Notable Activity |

|---|---|---|

| 2-Aminobenzoic Acid | Lacks thio group | Limited biological activity |

| 2-Aminothiophenol | Lacks acetic acid moiety | Moderate antimicrobial activity |

| 2-(2-Nitrophenylthio)acetic Acid | Contains nitro group | Potential anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Aminophenylthio)acetic acid, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typical: (1) nucleophilic substitution to attach the aminophenylthio group to a precursor (e.g., chloroacetic acid derivatives) and (2) oxidation to stabilize the thioether bond. For example, demonstrates using NaBr and TEMPO as catalysts in acetone/water mixtures under mild conditions (0–5°C) to minimize byproducts . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. acetone), catalyst loading (e.g., 0.1 mmol TEMPO), and reaction time (e.g., 24 hours at 50°C for substitution steps). Yields can reach ~75% with purity >95% when monitored via TLC or HPLC .

Q. How can the purity of this compound be assessed experimentally?

- Methodology :

- Melting Point : A sharp mp of 123–127°C (lit.) indicates high purity .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Spectroscopy : ¹H/¹³C NMR to confirm absence of residual solvents or byproducts (e.g., unreacted thiophenol or acetic acid derivatives). For example, uses NMR to verify substituent positions in analogous brominated phenylacetic acids .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at –20°C to prevent degradation .

- Exposure Control : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazard codes) .

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, as demonstrated in .

Advanced Research Questions

Q. How can air-sensitive intermediates in the synthesis of this compound be stabilized?

- Methodology :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines, as shown in for TEMPO-catalyzed oxidations .

- Low-Temperature Work : Perform substitution steps at 0–5°C to suppress radical side reactions.

- Stabilizing Agents : Add NaBr (0.3 mmol) to scavenge free radicals, improving yield by 15–20% .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- X-Ray Crystallography : Used in to confirm substituent positions and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isomers (e.g., 2- vs. 4-aminophenylthio derivatives) with ppm-level accuracy.

- Vibrational Spectroscopy : IR peaks at 1680–1700 cm⁻¹ confirm carboxylic acid groups, while 3300–3500 cm⁻¹ indicates NH₂ stretching .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Case Study : shows that electron-withdrawing groups (e.g., Br) increase C–C–C angles on phenyl rings (121.5° vs. 118.2° for OMe), altering electrophilic substitution patterns .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and nucleophilic sites for functionalization. For example, the thioether sulfur is susceptible to oxidation, requiring stabilization via bulky substituents.

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

- Analysis : Variations (e.g., 193–203°C in vs. 123–127°C in ) arise from impurities or polymorphic forms .

- Resolution : Recrystallize from ethanol/water mixtures and compare DSC thermograms to identify pure phases.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.